![molecular formula C19H20ClNO2 B2868535 N-(5-chloro-2-methoxyphenyl)-1-phenylcyclopentane-1-carboxamide CAS No. 1018060-65-5](/img/structure/B2868535.png)
N-(5-chloro-2-methoxyphenyl)-1-phenylcyclopentane-1-carboxamide
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Description
N-(5-chloro-2-methoxyphenyl)-1-phenylcyclopentane-1-carboxamide, also known as CPP-109, is a synthetic compound that belongs to the class of cyclopentylamines. It is a potent inhibitor of an enzyme called GABA transaminase, which is responsible for the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating brain activity and is involved in various physiological and pathological processes.
Scientific Research Applications
Crystallography and Molecular Structure Analysis
The compound has been utilized in the field of crystallography to understand molecular interactions and crystal packing. Studies have shown that it can form co-crystals with other compounds like 3,5-dinitrobenzoic acid, which are characterized by X-ray diffraction analysis. These analyses help in understanding the non-covalent interactions such as hydrogen bonding, which are crucial for the assembly of molecules and ions in crystal structures .
Supramolecular Chemistry
In supramolecular chemistry, this compound’s ability to engage in hydrogen bonding and other non-covalent interactions makes it a candidate for constructing higher-dimensional supramolecular frameworks. This is significant for the design of new materials with specific physical and chemical properties .
Pharmacological Research
Although not directly mentioned for the specific compound , related structures have been synthesized and screened for pharmacological activities. By extension, N-(5-chloro-2-methoxyphenyl)-1-phenylcyclopentane-1-carboxamide could potentially be investigated for its biological activities and therapeutic applications .
Enzyme Inhibition Studies
Derivatives of similar compounds have been synthesized and evaluated for enzyme inhibition activity. This suggests that the compound may also be studied for its potential to act as an enzyme inhibitor, which is a valuable property in the development of new drugs .
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-1-phenylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2/c1-23-17-10-9-15(20)13-16(17)21-18(22)19(11-5-6-12-19)14-7-3-2-4-8-14/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZURAFMAHLUGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2(CCCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-1-phenylcyclopentane-1-carboxamide |
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